molecular formula C3H2F3N B1590400 3,3,3-Trifluoropropionitrile CAS No. 20530-38-5

3,3,3-Trifluoropropionitrile

Cat. No.: B1590400
CAS No.: 20530-38-5
M. Wt: 109.05 g/mol
InChI Key: WDGHUZCUXKJUJQ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionitrile: is an organic compound with the molecular formula C3H2F3N . It is a colorless liquid with a boiling point of approximately 92°C and a density of 1.279 g/cm³ . This compound is characterized by the presence of three fluorine atoms attached to the carbon adjacent to the nitrile group, making it a trifluoromethyl-substituted nitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropionitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropionic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the nitrile . Another method involves the reaction of 3,3,3-trifluoropropanol with cyanogen bromide in the presence of a base to form the nitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Hydrolysis: Aqueous acid or base solutions, often heated to accelerate the reaction.

Major Products:

    Nucleophilic Substitution: Substituted amines, ethers, or thioethers.

    Reduction: 3,3,3-Trifluoropropylamine.

    Hydrolysis: 3,3,3-Trifluoropropionic acid or 3,3,3-Trifluoropropionamide.

Scientific Research Applications

Scientific Research Applications

  • Etching Compound: 3,3,3-Trifluoropropionitrile is used as a nitrogen-containing etching compound for etching silicon-containing films in semiconductor manufacturing .
  • Amidation Reactions: this compound can be used in amidation reactions, specifically in the amidation of diamond surfaces via a photochemical Ritter reaction .

Safety Data

This compound is a flammable liquid and vapor that presents several hazards :

  • Toxicity: It is toxic if swallowed and fatal in contact with skin .
  • Irritation: It causes serious eye irritation and is harmful if inhaled .
  • Flammability: In use, it may form flammable or explosive vapor-air mixtures .

Handling Precautions:

  • Prevention: Do not breathe vapors and use only outdoors or in a well-ventilated area .
  • Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection .
  • First Aid:
    • Skin contact: Remove contaminated clothing and footwear immediately and drench the affected skin with running water for at least 10 minutes. Transfer to a hospital if burns or poisoning symptoms occur .
    • Eye contact: Bathe the eye with running water for 15 minutes and transfer to a hospital for a specialist examination .
    • Ingestion: Wash out mouth with water. Do not induce vomiting. Give half a liter of water to drink immediately if conscious. Transfer to a hospital as soon as possible .
    • Inhalation: Remove the casualty from exposure, ensuring one's own safety. Ensure the casualty sits or lies down if conscious. Transfer to a hospital as soon as possible .

Summary

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropionitrile depends on its specific application. In organic synthesis, it acts as a precursor to introduce the trifluoromethyl group into target molecules. The trifluoromethyl group is known to influence the electronic properties of molecules, enhancing their reactivity and stability .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethyl cyanide
  • 2-Bromo-2-cyanohexafluoropropane
  • 2,3,3,3-Tetrafluoropropionitrile

Comparison: 3,3,3-Trifluoropropionitrile is unique due to the position of the trifluoromethyl group adjacent to the nitrile group, which imparts distinct electronic and steric properties. Compared to 2,2,2-trifluoroethyl cyanide, it has a different reactivity profile due to the different positioning of the fluorine atoms. The presence of the trifluoromethyl group in this compound enhances its stability and makes it a valuable intermediate in various synthetic applications .

Biological Activity

3,3,3-Trifluoropropionitrile (CAS Number: 20530-38-5) is a chemical compound characterized by its trifluoromethyl group and cyano group, which significantly influence its chemical properties and biological activity. With a molecular formula of C3_3H2_2F3_3N and a molecular weight of approximately 109.05 g/mol, this compound has garnered attention in various fields including medicinal chemistry and materials science.

The biological activity of this compound is not fully elucidated; however, studies suggest potential interactions with biological systems. Its structure allows for high electrophilicity due to the electron-withdrawing nature of the trifluoromethyl group, which may enhance its reactivity in biological contexts.

Potential Biological Interactions:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes, suggesting that this compound may also possess this capability .
  • Receptor Binding: There is ongoing research into its potential as a receptor antagonist, which could inhibit neurotransmitter actions .

Toxicity and Safety

This compound is classified as highly toxic. The following safety data highlights its hazardous nature:

  • Toxic if swallowed (H301)
  • Fatal in contact with skin (H310)
  • Causes serious eye irritation (H319)
  • Harmful if inhaled (H332) .

Precautionary measures include using protective gear and ensuring adequate ventilation when handling the compound.

Case Studies

  • Functionalization in Materials Science:
    A study investigated the use of this compound in the functionalization of diamond surfaces via a Ritter reaction. The results indicated that amidation reactions could be successfully performed, enhancing the properties of diamond materials for various applications .
  • Synthesis and Reactivity:
    Research into the synthesis pathways for related compounds has shown that this compound can serve as a precursor for more complex molecules. This versatility is particularly valuable in organic synthesis where functional groups can be manipulated for desired reactivity .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesPotential Applications
This compoundC3_3H2_2F3_3NTrifluoromethyl and cyano groupsOrganic synthesis and materials science
2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrileC10_10H8_8F3_3NAdditional methoxy and phenyl groupEnhanced solubility and biological activity
1-Cyano-1-phenyl-2-trifluoroacetoneC10_10H8_8F3_3NCombines cyano and trifluoroacetone functionalitiesUseful in organic synthesis

Properties

IUPAC Name

3,3,3-trifluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGHUZCUXKJUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507413
Record name 3,3,3-Trifluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20530-38-5
Record name 3,3,3-Trifluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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